Cystothiazole D

Description

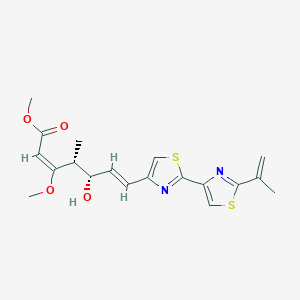

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O4S2 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

methyl (2E,4R,5S,6E)-5-hydroxy-3-methoxy-4-methyl-7-[2-(2-prop-1-en-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |

InChI |

InChI=1S/C19H22N2O4S2/c1-11(2)18-21-14(10-27-18)19-20-13(9-26-19)6-7-15(22)12(3)16(24-4)8-17(23)25-5/h6-10,12,15,22H,1H2,2-5H3/b7-6+,16-8+/t12-,15+/m1/s1 |

InChI Key |

STHVLFLKSIMKHT-DLZOOJRJSA-N |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=C)C)O)/C(=C\C(=O)OC)/OC |

Canonical SMILES |

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=C)C)O)C(=CC(=O)OC)OC |

Synonyms |

cystothiazole D |

Origin of Product |

United States |

Origin and Biosynthesis of Cystothiazole D

Isolation from Myxobacterium Cystobacter fuscus

Cystothiazole D, along with its structural analogs, is produced by the myxobacterium Cystobacter fuscus. nih.govjst.go.jpresearchgate.netscispace.com Myxobacteria, known for their complex social behaviors and production of a wide array of secondary metabolites, are a rich source of novel bioactive compounds. tandfonline.com The isolation of cystothiazoles typically involves cultivation of C. fuscus in a suitable culture broth, followed by extraction and chromatographic separation techniques to purify the individual compounds. nih.govjst.go.jp Researchers have isolated several cystothiazole derivatives from Cystobacter fuscus strain AJ-13278. tandfonline.com The production of these metabolites, including this compound, can be influenced by culture conditions. For instance, the addition of an adsorbent resin to the fermentation mixture can enhance the productivity of the major component, cystothiazole A, while culturing without the resin leads to a relative increase in its metabolic derivatives. researchgate.netebi.ac.uk

Proposed Biosynthetic Pathways of Cystothiazole Analogues

The biosynthesis of cystothiazoles is a complex process involving a combination of enzymatic reactions orchestrated by large, multifunctional enzyme complexes.

Role of Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS) in Polyketide/Peptide Hybrid Biosynthesis

Cystothiazoles are hybrid natural products, meaning their structures are derived from both polyketide and non-ribosomal peptide biosynthetic pathways. tandfonline.commdpi.com These pathways are catalyzed by large, modular enzymes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), respectively. nih.govfrontiersin.org PKS modules are responsible for the assembly of the polyketide portion of the molecule from simple carboxylic acid units, while NRPS modules incorporate amino acids into the growing chain. tandfonline.commdpi.comfrontiersin.org In the case of cystothiazoles, a hybrid PKS/NRPS system is employed to construct the characteristic molecular scaffold. tandfonline.com This integrated system allows for the combination of building blocks from different metabolic pools, leading to the structural diversity observed in this family of compounds. mdpi.com

Identification of Biosynthetic Gene Clusters (e.g., cta gene cluster) and Homologous Systems

The genetic blueprint for cystothiazole biosynthesis is encoded in a dedicated set of genes known as a biosynthetic gene cluster (BGC). tandfonline.comresearchgate.net For cystothiazole A, the corresponding BGC has been identified as the cta gene cluster in Cystobacter fuscus. tandfonline.comresearchgate.netresearchgate.net This cluster spans a significant portion of the bacterial chromosome and contains all the genes necessary for the production of the cystothiazole backbone. tandfonline.com The cta gene cluster shows high homology to the biosynthetic gene clusters of other related myxobacterial metabolites, such as myxothiazol (B1677603) (mta gene cluster) from Stigmatella aurantiaca and melithiazol (mel gene cluster) from Melittangium lichenicola. researchgate.netnih.gov The organization of the cta gene cluster reveals a series of open reading frames (ORFs) that code for the PKS and NRPS modules, as well as tailoring enzymes that modify the initial product. tandfonline.com

The core of the cta gene cluster consists of several key genes:

ctaB, ctaE, ctaF : These genes encode for polyketide synthases (PKSs). tandfonline.com

ctaC, ctaG : These genes encode for non-ribosomal peptide synthetases (NRPSs). tandfonline.com

ctaD : This gene is particularly interesting as it codes for a hybrid NRPS-PKS enzyme. tandfonline.com

ctaJ, ctaK : Located downstream of the main cluster, these genes are responsible for the final modifications of the molecule, with ctaJ encoding a nitrilase and ctaK encoding an O-methyltransferase. tandfonline.com

Disruption of the ctaD gene has been shown to impair the production of cystothiazole A, confirming its crucial role in the biosynthetic pathway. tandfonline.com

Incorporation of Specific Precursors (e.g., acetate (B1210297), propionate (B1217596), L-serine, L-methionine, L-valine)

Feeding experiments using stable isotope-labeled precursors have been instrumental in elucidating the building blocks of the cystothiazole molecule. ebi.ac.ukjst.go.jp These studies have revealed that the carbon skeleton of cystothiazole A is derived from a variety of simple metabolic precursors:

| Precursor | Incorporated into |

| Acetate | Polyketide moiety ebi.ac.ukjst.go.jp |

| Propionate | Polyketide moiety ebi.ac.ukjst.go.jp |

| L-serine | Bithiazole moiety ebi.ac.ukjst.go.jp |

| L-methionine | O-methyl groups ebi.ac.ukjst.go.jp |

| L-valine | Isopropyl moiety (via isobutyryl-CoA) ebi.ac.ukjst.go.jp |

This data clearly demonstrates the hybrid nature of cystothiazole biosynthesis, with the polyketide portion being assembled from acetate and propionate units, and the characteristic bithiazole core originating from the amino acid L-serine. ebi.ac.ukjst.go.jp The methyl groups on the molecule are derived from the S-methyl group of L-methionine, a common methyl donor in biological systems. ebi.ac.ukjst.go.jpgenome.jp L-valine serves as the precursor for the isopropyl group. ebi.ac.ukjst.go.jp

Biotransformation and Derivatization by Producer Organisms

The producing organism, Cystobacter fuscus, is not only capable of de novo biosynthesis of cystothiazoles but can also modify the initially produced compounds, leading to a suite of related metabolites.

Enzymatic Conversion of Precursors to this compound and Other Metabolites

The biotransformation of cystothiazole A, the most abundant metabolite, into other derivatives, including this compound, has been observed in cultures of C. fuscus. researchgate.nettandfonline.com When cystothiazole A is externally added to a culture of the producing organism, it is rapidly metabolized into a number of more polar derivatives. researchgate.nettandfonline.com This suggests the presence of a network of "tailoring" enzymes that can act on the core cystothiazole structure. tandfonline.com

Based on the structures of the isolated derivatives and the time-course of their appearance, a putative pathway for the conversion of cystothiazole A has been proposed. tandfonline.com This pathway involves a series of enzymatic reactions, including:

O-demethylation: The removal of a methyl group. tandfonline.com

Oxidation: The introduction of an oxygen atom, for example, at a methyl group to form a hydroxyl group. tandfonline.com

Dehydrogenation: The removal of hydrogen atoms to form a double bond. tandfonline.com

These enzymatic modifications are likely carried out by enzymes such as monooxygenases and dehydrogenases. tandfonline.com For instance, the conversion of cystothiazole A to cystothiazole C (an O-demethylated derivative) and cystothiazole B (a hydroxylated derivative) are key steps in this metabolic grid. tandfonline.com this compound is then proposed to be formed through the dehydrogenation of cystothiazole C or the O-demethylation of cystothiazole E (a dehydrogenated derivative of cystothiazole A). tandfonline.com This intricate web of biotransformations highlights the metabolic plasticity of Cystobacter fuscus and its ability to generate a diverse array of cystothiazole analogues.

Metabolic Pathways for Novel Cystothiazole Derivatives

The myxobacterium Cystobacter fuscus is the natural producer of cystothiazole A, a potent antifungal and cytotoxic agent. tandfonline.com Research has revealed that under specific culture conditions, particularly in the absence of an adsorbent resin that would typically remove the primary metabolite from the medium, C. fuscus further metabolizes cystothiazole A into a series of more polar derivatives. tandfonline.comnih.gov This biotransformation process, catalyzed by intracellular enzymes of the producing organism itself, leads to the generation of novel cystothiazole analogues, including this compound. tandfonline.com

The production of these derivatives appears to be a detoxification or metabolic turnover mechanism for the accumulated cystothiazole A. tandfonline.com The conversion is time-dependent; longer incubation periods after the addition of exogenous cystothiazole A result in a decrease of the parent compound and a corresponding increase in its oxidized and more polar derivatives. tandfonline.com This suggests a sequential metabolic pathway where cystothiazole A serves as the direct precursor. The generation of these derivatives is likely catalyzed by a suite of intracellular enzymes such as monooxygenases, dehydrogenases, and methyltransferases. tandfonline.com

A plausible metabolic pathway for the formation of this compound from cystothiazole A has been proposed based on the isolation and structural elucidation of various intermediates and final products from C. fuscus cultures. tandfonline.com The key transformation involves the demethylation of the methoxy (B1213986) group at the C-3 position of the side chain of cystothiazole A. This demethylation reaction results in the formation of this compound. tandfonline.comresearchgate.net

The structural elucidation of this compound and other related derivatives was accomplished through extensive spectroscopic analysis, primarily using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comresearchgate.net

Detailed Research Findings

Studies involving the external addition of cystothiazole A to cultures of C. fuscus have been instrumental in elucidating the metabolic cascade. tandfonline.com HPLC analysis of extracts from these cultures showed the time-dependent appearance of several new peaks corresponding to cystothiazole derivatives, with a simultaneous decrease in the peak for cystothiazole A. tandfonline.com

Isolation and Spectroscopic Data of Cystothiazole Derivatives:

The following tables summarize the key spectroscopic data that were used to identify and characterize this compound and its direct precursor, cystothiazole A, isolated from Cystobacter fuscus. tandfonline.com

Table 1: ¹H-NMR Spectroscopic Data for Cystothiazole A and this compound (in CDCl₃)

| Proton | Cystothiazole A (δ ppm, J in Hz) | This compound (δ ppm, J in Hz) |

| H-2 | 7.98 (s) | 7.97 (s) |

| H-6 | 7.21 (d, 15.6) | 7.20 (d, 15.6) |

| H-7 | 6.51 (d, 15.6) | 6.50 (d, 15.6) |

| H-9 | 5.15 (s) | 5.14 (s) |

| H-13 | 3.32 (sept, 6.8) | 3.31 (sept, 6.8) |

| 1-OMe | 3.71 (s) | 3.70 (s) |

| 3-OMe | 3.67 (s) | - |

| 4-Me | 1.19 (d, 6.8) | 1.18 (d, 6.8) |

| 14-Me | 1.35 (d, 1.2) | 1.34 (d, 1.2) |

| 15-Me | 1.35 (d, 1.2) | 1.34 (d, 1.2) |

Data sourced from Suzuki et al., 2004. tandfonline.com

Table 2: ¹³C-NMR Spectroscopic Data for Cystothiazole A and this compound (in CDCl₃)

| Carbon | Cystothiazole A (δ ppm) | This compound (δ ppm) |

| C-1 | 167.3 | 167.4 |

| C-2 | 115.8 | 115.9 |

| C-3 | 175.2 | 177.2 |

| C-4 | 40.4 | 40.3 |

| C-5 | 74.9 | 74.6 |

| C-6 | 132.8 | 132.9 |

| C-7 | 123.1 | 123.2 |

| C-8 | 154.8 | 154.7 |

| C-9 | 115.1 | 115.2 |

| C-10 | 161.8 | 161.8 |

| C-11 | 149.0 | 149.0 |

| C-12 | 34.0 | 34.0 |

| C-13 | 22.7 | 22.7 |

| 1-OMe | 51.1 | 51.1 |

| 3-OMe | 55.6 | - |

| 4-Me | 12.3 | 12.3 |

Data sourced from Suzuki et al., 2004. tandfonline.com

The absence of the methoxy signal (³H at ~3.67 ppm and ¹³C at ~55.6 ppm) in the NMR spectra of this compound compared to cystothiazole A was the key evidence for the demethylation at the C-3 position. tandfonline.com High-resolution mass spectrometry confirmed the molecular formula of this compound as C₁₉H₂₄N₂O₄S₂. tandfonline.com

The biotransformation is not limited to the production of this compound. Other derivatives, such as cystothiazoles C, E, and F, are also formed through various modifications of the cystothiazole A scaffold, including hydroxylation and further oxidation reactions at the isopropyl terminus of the molecule. tandfonline.comresearchgate.net These findings highlight the metabolic plasticity of Cystobacter fuscus and its capacity to generate a diverse array of secondary metabolites from a single precursor.

Synthetic Methodologies Towards Cystothiazole D and Its Analogues

Strategies for Total Synthesis of Cystothiazole D

A common convergent strategy for this compound involves the synthesis of two main fragments: a functionalized aldehyde corresponding to the left-hand side of the molecule and an aryl sulfone bearing the bithiazole moiety, which constitutes the right-hand side. nih.govamanote.comresearchgate.netebi.ac.uk These two fragments are then coupled to form the carbon skeleton of the final product. nih.govamanote.comresearchgate.netebi.ac.uk For instance, a functionalized aldehyde (5b) and an aryl sulfone (7) bearing a bithiazole moiety have been successfully used in a convergent synthesis of this compound. nih.govamanote.com This method has also been applied to the synthesis of related natural products like Cystothiazole C. nih.govamanote.comresearchgate.netebi.ac.uk

Several key chemical transformations are instrumental in the total synthesis of this compound and its analogues. These reactions are crucial for constructing the specific stereochemistry and the characteristic structural motifs of these molecules.

The Julia coupling and its modified versions, such as the Julia-Kocienski olefination, are pivotal reactions in the synthesis of this compound. nih.govamanote.comresearchgate.net This reaction is typically used to couple the aldehyde and sulfone fragments, forming the central carbon-carbon double bond. nih.govamanote.comresearchgate.net

The modified Julia coupling has shown to be particularly effective, offering high selectivity for the desired (E)-isomer of the coupled product. nih.govamanote.com In the synthesis of this compound, the modified Julia coupling method provided a (6E/6Z) selectivity of 20:1 to 26:1, which is a significant improvement over the Wittig method that gave a selectivity of 4:1 to 6.9:1. nih.govamanote.comresearchgate.netebi.ac.uk This high stereoselectivity is a major advantage of this method in the context of synthesizing complex natural products where precise control of geometry is essential.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are other important olefination strategies employed in the synthesis of Cystothiazole analogues. researchgate.netacs.orgacs.org These reactions are used to form carbon-carbon double bonds, often with good control over the stereochemistry. tcichemicals.comwikipedia.orgwikipedia.org

The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, has been used in the synthesis of related melithiazoles and cystothiazoles. researchgate.netacs.orgclockss.org For example, a Wittig reaction between a chiral aldehyde and a phosphoranylide derived from a bithiazole-type phosphonium iodide has been reported. researchgate.net However, in some cases, the Wittig reaction has shown lower (E/Z) selectivity compared to the modified Julia coupling. nih.govresearchgate.netebi.ac.uk

The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, is known for producing predominantly E-alkenes and offers the advantage of easy removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org In the synthesis of Cystothiazoles A and C, a Horner-Emmons olefination was used to prepare an α,β-unsaturated ester, which was a key intermediate for a subsequent asymmetric Evans aldol (B89426) reaction. acs.org

Asymmetric aldol reactions are crucial for establishing the correct stereochemistry at the C4 and C5 positions of the cystothiazole core. acs.orgacs.orgnumberanalytics.comnih.gov These reactions allow for the enantioselective and diastereoselective formation of carbon-carbon bonds, which is essential for the synthesis of optically active natural products. numberanalytics.comnih.govresearchgate.net

The Evans asymmetric catalytic aldol reaction has been successfully employed in the total synthesis of Cystothiazole A to set the required C4-C5 stereochemistry. ebi.ac.ukacs.org This method involves the use of chiral auxiliaries to control the stereochemical outcome of the reaction. numberanalytics.comharvard.edu The development of catalytic asymmetric aldol reactions, using chiral Lewis acids, has further expanded the toolkit for stereocontrolled synthesis. nih.govscielo.br

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have proven to be powerful tools in the synthesis of the bithiazole fragment and in the coupling of different parts of the Cystothiazole molecule. capes.gov.brnih.govnobelprize.orgnih.gov These reactions are valued for their mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.orgnih.govsigmaaldrich.com

In the synthesis of Cystothiazole E, a Suzuki cross-coupling between a bromobithiazole and an (E)-alkenylboronic acid was a key step, proceeding with a high yield of 94%. capes.gov.brnih.gov Stille cross-coupling reactions have also been successfully used to unite the bisthiazole fragment with the side chain of cystothiazoles. nih.govnih.gov For example, the coupling of a terminal (E)-vinylstannane with a 4-trifloyl-substituted thiazole (B1198619) was a key step in the convergent synthesis of Cystothiazoles A and B. nih.gov These palladium-catalyzed methods provide a versatile and efficient means of constructing the complex carbon framework of this compound and its analogues. capes.gov.brnih.gov

Key Chemical Transformations and Reactions

Stereoselective O-Alkylation

While specific literature detailing the stereoselective O-alkylation for the final step of this compound synthesis is not prevalent, the synthesis of related compounds, such as Cystothiazoles A and C, provides insight into this methodology. In the synthesis of these analogues, a stereocontrolled O-alkylation of precursor β-keto esters has been a key transformation. acs.org This approach typically involves the treatment of a β-keto ester with a methylating agent to install the characteristic methoxy (B1213986) group of the β-methoxyacrylate moiety. The stereochemical outcome of this reaction is crucial for the biological activity of the final compound. The principles of this transformation, including the choice of reagents and reaction conditions to control the geometry of the resulting double bond, are highly relevant to the synthesis of this compound.

Synthetic Routes to Half-Molecules and Intermediates

The synthesis of this compound is most efficiently achieved through a convergent approach, which involves the preparation of two key "half-molecules" or intermediates that are later coupled. The primary intermediates are a chiral aldehyde corresponding to the left-hand side of the molecule and a bithiazole fragment, typically activated as a sulfone, representing the right-hand side.

The right-hand fragment, the bithiazole moiety, is prepared and activated for coupling. In the synthesis of this compound, this is typically the aryl sulfone 7 , which bears the characteristic bithiazole skeleton. nih.gov The synthesis of such bithiazole systems can be achieved through established methods of thiazole formation, such as the Hantzsch thiazole synthesis or by coupling of pre-formed thiazole rings. scripps.edu

Diastereoselective and Enantioselective Synthesis Approaches

The stereochemistry of this compound is critical for its biological function, necessitating the use of diastereoselective and enantioselective synthetic methods. The convergent synthesis of this compound prominently features the Julia-Kocienski olefination, a powerful method for the stereoselective formation of carbon-carbon double bonds. nih.govresearchgate.net

In the synthesis reported by Iwaki and Akita, the coupling of the aldehyde 5b with the bithiazole sulfone 7 via a modified Julia coupling method demonstrates high diastereoselectivity, favoring the formation of the desired (6E)-isomer of Cystothiazole C (the precursor to this compound). nih.gov Subsequent methylation of Cystothiazole C then yields this compound. nih.gov

Enantioselective methods are employed in the synthesis of the chiral building blocks. For instance, the synthesis of the aldehyde intermediate 5b starts from an enantiomerically pure diol, ensuring the correct stereochemistry at the C4 and C5 positions of the final product. nih.gov Chemoenzymatic methods, combining chemical diastereoselectivity with enzymatic enantioselectivity, have also been reviewed as a powerful strategy for preparing chiral synthons for natural products like the cystothiazoles. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

Yield Optimization and Step Count Analysis

A significant advancement in the synthesis of this compound was the development of a more efficient route to the key aldehyde intermediate 5b . The table below compares the older and the improved synthetic routes.

| Intermediate | Number of Steps | Overall Yield | Reference |

| Aldehyde 5a | 7 | 13% | nih.gov |

| Aldehyde 5b | 5 | 57% | nih.gov |

Stereochemical Control and Diastereomeric Ratios (E/Z, 6E/6Z)

The formation of the C6-C7 double bond is a critical step where stereocontrol is paramount. The choice of coupling reaction has a profound impact on the diastereomeric ratio of the product. The Wittig reaction and the modified Julia coupling have been compared in the context of cystothiazole synthesis.

| Coupling Method | Diastereomeric Ratio (6E/6Z) | Reference |

| Wittig Reaction | 4:1 to 6.9:1 | nih.gov |

| Modified Julia Coupling | 20:1 to 26:1 | nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity (e.g., Antifungal Activity)

The antifungal activity of cystothiazole D and its related compounds is intricately linked to specific structural components. The core structure responsible for its biological function is the bithiazole skeleton connected to a β-methoxyacrylate moiety. amanote.com This combination is a hallmark of a class of natural product inhibitors of mitochondrial respiration. amanote.com

Key structural features essential for the potent antifungal activity include:

The Bithiazole Core: The [2,4']-bis-thiazole system is a fundamental component for the biological activity. acs.org This heterocyclic system acts as a crucial scaffold, positioning the other functional groups in the correct orientation for target interaction. acs.org

The β-Methoxyacrylate Moiety: This functional group is a well-established pharmacophore responsible for inhibiting the cytochrome bc1 complex in the mitochondrial respiratory chain. amanote.comacs.org The geometry and electronic properties of this group are critical for binding to the target site.

Research has demonstrated that while cystothiazole A, a closely related analog, exhibits strong antifungal and cytotoxic activity, it is inactive against bacteria. jst.go.jpresearchgate.net This selectivity suggests that the structural features are specifically recognized by eukaryotic mitochondrial targets. The antifungal mechanism is attributed to the inhibition of submitochondrial NADH oxidation. jst.go.jpresearchgate.net

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a paramount role in the biological activity of this compound and its stereoisomers. michberk.com The spatial arrangement of atoms, particularly at the chiral centers within the side chain, is crucial for potent and selective inhibition of the target enzyme. uoanbar.edu.iqijpsjournal.com

The natural configuration of cystothiazole A, which shares the same core stereochemistry as this compound, is the (4R,5S) stereoisomer. nih.gov Studies involving the synthesis of various stereoisomers of cystothiazole A have unequivocally shown that the natural (4R,5S) configuration is essential for its high antifungal activity. jst.go.jp Any deviation from this specific stereochemical arrangement leads to a significant reduction or complete loss of biological potency.

The importance of stereochemistry is further highlighted by the "bend conformation" at the C-4/C-5 positions in the side chain. researchgate.net This specific three-dimensional structure, dictated by the chiral centers, is critical for fitting into the binding pocket of the cytochrome bc1 complex. The precise orientation of the hydroxyl and methyl groups on the side chain ensures optimal interaction with the amino acid residues of the enzyme. researchgate.net This stereospecificity is a common feature in many biologically active natural products, where the target receptors or enzymes are themselves chiral and can distinguish between different stereoisomers of a ligand. uoanbar.edu.iq

Investigations into Analogues and Derivatives to Modulate Activity

To further probe the SAR of cystothiazoles, numerous analogues and derivatives have been synthesized and evaluated for their biological activity. acs.orgresearchgate.netjst.go.jp These investigations aim to identify which parts of the molecule can be modified to potentially enhance potency, improve selectivity, or alter the pharmacokinetic properties.

Key findings from these studies include:

Modification of the Side Chain:

Hydroxyl Group: Acetylation of the hydroxyl group at C-5 resulted in a derivative with reduced but still significant antifungal activity, indicating the importance of this group, likely as a hydrogen bond donor or acceptor. researchgate.net

Methyl Ether at C-5: The presence of the methyl ether at C-5 was found to be important for activity. researchgate.net

Terminal Alkyl Group: The lipophilicity of the terminal alkyl group on the side chain was also identified as a factor influencing antifungal potency. researchgate.net

Biotransformation: The producing organism, Cystobacter fuscus, can metabolize cystothiazole A into more polar derivatives, such as cystothiazoles B, C, and D. tandfonline.com These metabolic conversions often involve hydroxylation or demethylation, leading to compounds with altered activity profiles. tandfonline.com For instance, cystothiazoles C-F, which are minor components from the fermentation broth, are less active than cystothiazole A. capes.gov.br

Synthetic Analogues: The synthesis of various analogues has provided a flexible platform for SAR studies. acs.org For example, the development of a fully conjugated non-chiral derivative highlighted the importance of the chiral centers for maintaining the active conformation. researchgate.net The synthesis of different heterocyclic systems related to the bithiazole core has also been explored to understand the structural requirements for activity. acs.org

These studies underscore that while the core bithiazole and β-methoxyacrylate moieties are essential, modifications to the side chain can fine-tune the biological activity.

Computational and Predictive Models in SAR Analysis

Computational methods have become increasingly valuable in understanding the SAR of this compound and related compounds, providing insights that complement experimental data.

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.commdpi.com For this compound and its analogs, QSAR studies can help to quantify the contributions of various physicochemical properties to their antifungal potency. researchgate.net By analyzing a dataset of related compounds with known activities, a predictive model can be developed. nih.gov This model can then be used to estimate the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts towards more promising candidates. nih.gov The development of a robust QSAR model requires a set of structurally diverse compounds and reliable biological data. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. embopress.orgmdpi.com In the case of this compound, docking studies can simulate its interaction with the cytochrome bc1 complex. sci-hub.se These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the binding pocket. nih.gov

By comparing the docking poses and predicted binding affinities of different analogs, researchers can rationalize the observed differences in their biological activities. nih.govfrontiersin.org For example, docking can help to visualize why the natural stereoisomer of cystothiazole A fits more snugly into the binding site than its less active counterparts. mdpi.com However, it is important to note that while docking is a powerful tool for predicting binding modes, accurately predicting binding affinities remains a challenge. mdpi.comnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. mdpi.comresearchgate.net These descriptors can be categorized into various types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties, such as electronegativity and polarizability. mdpi.com

Geometrical descriptors: These are derived from the 3D structure of the molecule.

The analysis of these descriptors for a series of cystothiazole analogs can provide valuable insights into the SAR. For instance, a correlation might be found between a specific descriptor, like the topological polar surface area (TopoPSA), and the antifungal activity, suggesting the importance of polarity for cell penetration or target interaction.

Molecular Descriptors for this compound Below is a table of calculated molecular descriptors for this compound. naturalproducts.net

| Descriptor | Value |

| Molecular Formula | C19H22N2O4S2 |

| Molecular Weight | 422.5 g/mol |

| Alogp | 4.01 |

| TopoPSA | 81.54 |

| Hydrogen Bond Acceptor Count | 8 |

| Hydrogen Bond Donor Count | 1 |

| Rotatable Bond Count | 8 |

| Formal Charge | 0 |

| Aromatic Ring Count | 2 |

These computational approaches, when used in conjunction with experimental data, provide a powerful toolkit for elucidating the complex structure-activity relationships of this compound and for guiding the design of new and more effective antifungal agents.

Analytical and Characterization Methodologies in Cystothiazole D Research

Chromatographic Techniques for Isolation and Purification (e.g., HPLC)

The isolation and purification of Cystothiazole D, often found in mixtures with other related compounds, necessitates powerful separation techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this process. tandfonline.com

In the research context, crude extracts from the myxobacterium Cystobacter fuscus culture broths are subjected to a series of chromatographic separations to isolate individual derivatives. tandfonline.com HPLC analyses are performed using specialized equipment, such as Jasco PU-980 pumps and multi-wavelength detectors, which allow for the precise separation and detection of the different cystothiazole analogues. tandfonline.com

Photodiode-array HPLC is particularly valuable, as it not only separates the compounds but also provides ultraviolet (UV) spectra for each peak in real-time. tandfonline.com This was instrumental in analyzing and quantifying the metabolites of Cystothiazole A, including this compound, during biotransformation studies. tandfonline.com For instance, when Cystothiazole A was added to a C. fuscus culture, HPLC chromatograms showed a clear increase in the peaks corresponding to derivatives like this compound, confirming its status as a metabolite. tandfonline.com

Table 1: HPLC Systems Used in Cystothiazole Research

| Component | Example Model/Type | Purpose | Reference |

|---|---|---|---|

| Pump | Jasco PU-980 | Delivers the mobile phase at a precise flow rate for separation. | tandfonline.com |

| Detector | JASCO MD-915 | Multi-wavelength detector for identifying and quantifying compounds. | tandfonline.com |

| System Type | Photodiode-array | Allows for simultaneous separation and UV spectral analysis. | tandfonline.com |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Once a pure compound is isolated, its exact chemical structure must be determined. Spectroscopic analysis is the definitive way to achieve this, providing detailed information about the molecule's atoms, connectivity, and stereochemistry. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules like this compound. tandfonline.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR: ¹H NMR spectra reveal the number and environment of hydrogen atoms, while ¹³C NMR spectra provide information about the carbon skeleton. tandfonline.comnih.gov

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons, allowing researchers to piece together the molecular framework. tandfonline.com For example, the structure of novel cystothiazole derivatives was confirmed by analyzing long-range C-H couplings in their HMBC spectra. tandfonline.com

Table 2: Example NMR Data for a Cystothiazole Derivative The following data is for a closely related derivative, illustrating the type of information obtained during the structural elucidation of the cystothiazole family.

| NMR Type | Nucleus | Key Chemical Shifts (δ ppm) and Couplings (Hz) | Reference |

|---|---|---|---|

| ¹H-NMR | Proton | 7.94 (1H, s, H-12), 7.07 (1H, s, H-9), 6.68 (1H, d, J=15.6 Hz, H-7) | tandfonline.com |

| ¹³C-NMR | Carbon | 177.2 (C-13), 161.8 (C-10), 154.5 (C-8), 116.5 (C-12), 115.0 (C-9) | tandfonline.com |

Mass Spectrometry (MS) provides the precise molecular weight and elemental composition of a compound. tandfonline.com High-Resolution Mass Spectrometry (HR-MS) is particularly vital. By measuring the mass-to-charge ratio (m/z) with very high accuracy, it allows for the determination of a molecule's exact molecular formula. tandfonline.com For the cystothiazole family, techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) have been used. tandfonline.com The molecular formula for novel cystothiazole metabolites was successfully determined using high-resolution MS measurements. tandfonline.com

Table 3: High-Resolution Mass Spectrometry Data Example Data for a related cystothiazole metabolite illustrates the precision of HR-MS in determining molecular formulas.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|

| Cystothiazole Derivative | [M+H]⁺ | 455.1305 | 455.1328 | tandfonline.com |

Other spectroscopic methods like Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information. IR spectroscopy helps identify functional groups (like C=O or O-H), while UV spectroscopy gives information about the conjugated systems within the molecule, which is characteristic of the cystothiazole core structure. tandfonline.com

Development of Analytical Protocols for this compound and its Metabolites

Understanding how this compound and other derivatives are formed requires the development of specific analytical protocols. Research into the biotransformation of Cystothiazole A by its producing organism, Cystobacter fuscus, provides a clear example of such a protocol. tandfonline.com

The methodology involves the following steps:

Culturing: The microorganism C. fuscus is cultivated in a liquid medium. tandfonline.com

Substrate Addition: A known quantity of Cystothiazole A is externally added to the culture at a specific time point (e.g., after 48 hours of growth). tandfonline.com

Time-Course Sampling: The culture is incubated, and samples are collected at various time intervals (e.g., after 12 hours). tandfonline.com

Extraction: The metabolites are extracted from both the bacterial cells and the culture supernatant using organic solvents like acetone (B3395972) and ethyl acetate (B1210297). tandfonline.com

Analysis: The extracts are analyzed using photodiode-array HPLC to separate, identify, and quantify the parent compound and its various metabolites. tandfonline.com

By comparing the HPLC chromatograms of cultures with and without the addition of external Cystothiazole A, researchers can definitively identify the resulting metabolites, such as Cystothiazoles B, C, and D. tandfonline.com This protocol allows for the study of the metabolic pathway and the time-dependent production of each derivative. tandfonline.com Such established analytical methods are crucial for investigating the biosynthesis and metabolism of complex natural products. iapchem.org

Ecological and Environmental Context of Cystothiazole D Production

Role of Myxobacteria as Producers of Diverse Bioactive Secondary Metabolites

Myxobacteria, a group of soil-dwelling bacteria, are renowned for their complex social behaviors and their remarkable capacity to produce a vast array of secondary metabolites with diverse biological activities. oup.comresearchgate.net These Gram-negative bacteria have a distinctive life cycle that includes vegetative swarming and the formation of multicellular fruiting bodies under nutrient-limiting conditions. ontosight.aikjom.org This sophisticated lifestyle is intrinsically linked to their production of a chemical arsenal (B13267) that aids in their survival and interaction with the environment. researchgate.net

Over the years, research has unveiled that myxobacteria are a rich source of novel natural products, with hundreds of unique basic compounds and structural variants identified. oup.comnih.gov Many of these compounds exhibit potent antimicrobial, antifungal, cytotoxic, and immunosuppressive properties. researchgate.netnih.gov The large genomes of myxobacteria, such as Cystobacter fuscus, are thought to contribute to their capacity for producing such a wide range of secondary metabolites. researchgate.net The majority of these bioactive compounds are synthesized via polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS), or hybrid PKS-NRPS pathways. nih.govmdpi.com

The production of these metabolites is not merely a random occurrence but is often a regulated process, sometimes triggered by specific environmental cues or limitations. oup.com For instance, the production of some myxobacterial compounds is initiated during the transition to the stationary phase of growth. oup.com This prolific production places myxobacteria on par with other well-known antibiotic producers like Actinomycetales and Pseudomonas. nih.govresearchgate.net

Potential Ecological Functions of Cystothiazoles in Microbial Interactions

The production of cystothiazoles, including Cystothiazole D, by Cystobacter fuscus is believed to serve crucial ecological roles, enabling the bacteria to thrive in competitive microbial communities. While the precise functions are still under investigation, several hypotheses have been proposed based on the observed biological activities of these compounds.

Chemical Defense and Predation

A primary ecological function of secondary metabolites like cystothiazoles is likely chemical warfare. scirp.org Most myxobacteria are predatory, feeding on other microorganisms by lysing their cells and consuming the released nutrients. kjom.org The production of antibiotics and other bioactive compounds is a key strategy in this predatory lifestyle. nih.gov Cystothiazoles, with their known antifungal properties, could act as a chemical weapon to inhibit or kill competing fungi in the soil environment. nih.gov This would reduce competition for resources and provide a source of nutrition for the myxobacteria. The ability of Cystobacter fuscus to lyse the hyphae of fungi like Verticillium dahliae supports this predatory role. nih.govnih.gov

Interspecies Competition and Communication

Beyond direct predation, cystothiazoles may also play a role in interspecies competition and communication. scirp.org In the complex microbial ecosystem of the soil, various microorganisms vie for space and nutrients. The release of antimicrobial compounds like cystothiazoles can create a zone of inhibition around the myxobacterial colony, preventing the encroachment of susceptible bacteria and fungi. microbiologyresearch.org This competitive advantage is crucial for survival.

Furthermore, it is hypothesized that some secondary metabolites may function as signaling molecules, mediating interactions within and between microbial populations. researchgate.netscirp.org While this role is less established for cystothiazoles specifically, the intricate social behaviors of myxobacteria suggest a sophisticated chemical communication system is at play. researchgate.net

Factors Influencing Secondary Metabolite Production in Cystobacter fuscus

The production of cystothiazoles by Cystobacter fuscus is not static and can be significantly influenced by various environmental and culture conditions. Understanding these factors is crucial for optimizing the yield of these valuable compounds in laboratory and industrial settings.

Fermentation Conditions:

The composition of the culture medium and physical parameters play a vital role in secondary metabolite production. Factors such as the type and concentration of carbon and nitrogen sources, mineral salts, and pH can dramatically affect the yield of compounds like althiomycin, another myxobacterial metabolite. jptcp.com For instance, the production of myxovirescin is highly dependent on the peptone-uptake rate, and oxygen supply is often a critical factor for the yield of many myxobacterial secondary metabolites. oup.com While specific optimal conditions for this compound are not extensively detailed, general principles of fermentation optimization for myxobacteria apply. jptcp.com

Resin Addition:

A key factor that has been shown to dramatically influence the production of cystothiazole A, a closely related compound, is the addition of an adsorbent resin to the culture broth. tandfonline.comresearchgate.netnih.gov The resin acts as a sink, continuously removing the produced cystothiazoles from the medium. tandfonline.com This prevents feedback inhibition, a common phenomenon where the accumulation of a product inhibits its own biosynthesis. tandfonline.com

In the presence of an adsorbent resin like Sepabeads® SP207, the production of cystothiazole A by Cystobacter fuscus was found to be approximately 10 times higher than in its absence. tandfonline.com While this method is highly effective for maximizing the yield of the primary metabolite, it can be disadvantageous for the production of minor derivatives. tandfonline.comresearchgate.net When Cystobacter fuscus is cultured without the resin, a relative increase in the metabolic derivatives of cystothiazole A is observed. tandfonline.comnih.gov This suggests that in the absence of the resin, the accumulated primary compound is further metabolized by the producing organism into other, more polar derivatives. tandfonline.comresearchgate.net

| Factor | Effect on Cystothiazole Production in Cystobacter fuscus |

| Adsorbent Resin (e.g., Sepabeads® SP207) | Significantly increases the yield of the major component, cystothiazole A, by preventing feedback inhibition. tandfonline.com |

| Absence of Adsorbent Resin | Leads to a lower yield of cystothiazole A but a relative increase in its metabolic derivatives. tandfonline.comresearchgate.net |

| Culture Medium Composition | The type and concentration of nutrients can influence the overall production of secondary metabolites. jptcp.com |

| Oxygen Supply | Can be a critical factor for yield, with requirements varying for different myxobacterial compounds. oup.com |

Future Research Directions and Applications

Targeted Synthesis of Specific Cystothiazole D Analogues for Enhanced Biological Efficacy

The synthesis of this compound and its analogues is a significant area of research aimed at improving their biological effectiveness. A convergent synthesis of cystothiazoles C and D has been developed using a Julia-Kocienski olefination reaction. researchgate.netnih.gov This method couples a functionalized aldehyde with an aryl sulfone containing a bithiazole moiety. researchgate.netnih.gov This approach has shown improved selectivity towards the desired (6E)-form of the product compared to the Wittig method. nih.gov

Researchers are also exploring modifications to the core structure of thiazole-containing compounds to enhance their activity. uq.edu.auwgtn.ac.nz For instance, in other thiazole-containing series, modifications to the thiazole (B1198619) ring itself often lead to a significant decrease in potency, while changes to the substituents on the thiazole ring are generally well-tolerated. uq.edu.au This suggests that creating a variety of this compound analogues with different substituents could lead to the discovery of compounds with improved efficacy. The development of new synthetic methods, such as those for creating 2,4-disubstituted thiazoles, could further facilitate the generation of a diverse library of analogues for biological screening. eurekaselect.com

The synthesis of simplified analogues is another strategy being employed. wgtn.ac.nz By creating structurally less complex versions of the natural product, researchers can identify the key structural features essential for its biological activity. This knowledge is crucial for designing more potent and selective therapeutic agents. wgtn.ac.nz

In-depth Mechanistic Studies at the Molecular Level

Understanding the precise mechanism of action of this compound at the molecular level is critical for its development as a therapeutic agent. It is known that cystothiazoles, as a class, inhibit mitochondrial respiration by targeting the cytochrome b and cytochrome c complex. clockss.org Cystothiazole A, a closely related compound, has been shown to inhibit submitochondrial NADH oxidation. researchgate.netjst.go.jp

Future research will likely focus on detailed molecular modeling and simulation studies to elucidate the specific interactions between this compound and its target proteins. nih.govnih.gov These studies can help to identify the key amino acid residues involved in binding and provide insights into the conformational changes that occur upon binding. nih.gov Such information is invaluable for the rational design of new analogues with improved binding affinity and selectivity. nih.gov

Bioengineering of Producing Organisms for Optimized Production and Novel Derivatives

The natural producer of cystothiazoles is the myxobacterium Cystobacter fuscus. tandfonline.comnih.gov Bioengineering this organism presents a promising avenue for both optimizing the production of this compound and generating novel derivatives. frontiersin.orgmdpi.com

Metabolic engineering techniques can be employed to enhance the yield of this compound. mdpi.com This could involve overexpressing key enzymes in the biosynthetic pathway or eliminating competing metabolic pathways. frontiersin.orggenomatica.com Studies on the biotransformation of Cystothiazole A by C. fuscus have already shown that the organism can produce more polar derivatives, including this compound. tandfonline.com This indicates the potential for manipulating the culture conditions or the organism's genetics to favor the production of specific derivatives. tandfonline.com

Furthermore, the heterologous expression of the cystothiazole biosynthetic gene cluster in a more genetically tractable host, such as E. coli or Myxococcus xanthus, could facilitate both production and the generation of novel analogues through genetic manipulation. frontiersin.orguni-saarland.de This approach allows for more controlled and efficient production and can be combined with precursor-directed biosynthesis to create a wider range of derivatives.

Advanced Computational Approaches for Drug Design and Lead Optimization

Advanced computational methods are becoming increasingly integral to the drug discovery process and hold significant promise for the development of this compound-based therapeutics. nih.govfrontiersin.orgemanresearch.org These approaches can accelerate the identification and optimization of lead compounds. nih.govoncodesign-services.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major computational strategies. emanresearch.org Given that the target of cystothiazoles is known, SBDD methods like molecular docking and molecular dynamics simulations can be used to predict the binding of this compound analogues to the cytochrome bc1 complex and to refine their structures for improved interactions. nih.govnih.govemanresearch.org

Computational tools can also be used for de novo design, where new molecular structures are generated based on the properties of the target's binding site. cache-challenge.org Machine learning and artificial intelligence algorithms can analyze large datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds, further guiding the design of more potent and selective this compound analogues. nih.govmdpi.com These computational methods, when integrated with synthetic chemistry and biological testing, create a powerful platform for lead optimization and the development of new drug candidates. frontiersin.org

Q & A

Q. What are the key structural features of Cystothiazole D, and how do they influence its biological activity?

To determine structure-activity relationships (SAR), researchers should employ spectroscopic techniques (e.g., NMR, X-ray crystallography) to resolve the compound’s stereochemistry and functional groups. Computational modeling (e.g., molecular docking) can predict binding interactions with biological targets, while bioassays (e.g., antimicrobial susceptibility testing) validate activity . Comparative studies with structural analogs may further isolate critical moieties for activity.

Q. What experimental approaches are recommended for isolating this compound from natural sources?

Isolation typically involves bioassay-guided fractionation of microbial extracts using chromatography (e.g., HPLC, silica gel). Solvent partitioning and mass spectrometry (LC-MS/MS) aid in tracking the compound during purification. Researchers must optimize extraction solvents (e.g., ethyl acetate for non-polar metabolites) and validate purity via NMR and high-resolution MS .

Q. How can researchers design assays to evaluate this compound’s mechanism of action?

Target-based assays (e.g., enzyme inhibition kinetics) and phenotypic assays (e.g., bacterial growth curves) should be combined. Transcriptomic or proteomic profiling under sub-inhibitory concentrations may reveal downstream effects. Controls must include known inhibitors and solvent-only treatments to distinguish specific activity .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically addressed?

Contradictions may arise from variability in experimental conditions (e.g., pH, temperature) or biological models. Researchers should replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and perform meta-analyses to identify confounding variables. Sensitivity analyses and stratified reporting (e.g., by bacterial strain or assay type) enhance reproducibility .

Q. What methodologies are effective for elucidating the biosynthetic pathway of this compound?

Genome mining of the producing organism (e.g., Cystobacter fuscus) can identify biosynthetic gene clusters. Heterologous expression in model hosts (e.g., E. coli) combined with gene knockout/knock-in experiments validates pathway components. Isotopic labeling (e.g., -acetate) tracks precursor incorporation, while in vitro reconstitution of enzymes confirms catalytic steps .

Q. How should researchers optimize heterologous expression systems for this compound production?

Codon optimization of biosynthetic genes for the host organism and use of strong, inducible promoters (e.g., T7 in E. coli) are critical. Co-expression of chaperones or precursor supply pathways (e.g., acyl-CoA synthetases) enhances yield. Fermentation parameters (e.g., dissolved oxygen, feeding strategies) must be systematically tuned via design-of-experiment (DoE) approaches .

Methodological Guidance

What criteria should guide the formulation of research questions on this compound’s ecological roles?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Q. How can mixed-methods approaches strengthen studies on this compound’s bioactivity?

Combine quantitative data (e.g., IC values) with qualitative insights (e.g., electron microscopy of cellular morphology changes). Triangulate findings using orthogonal assays (e.g., fluorescence-based viability staining vs. ATP quantification) to minimize methodological bias .

Data Analysis and Reporting

Q. What statistical models are appropriate for dose-response studies involving this compound?

Use nonlinear regression (e.g., Hill equation) to calculate EC/EC. For high-throughput screening, apply Z’-factor validation to assess assay robustness. Bayesian hierarchical models account for inter-experiment variability in multi-lab studies .

Q. How should researchers document methodological limitations in this compound studies?

Explicitly address constraints (e.g., compound instability in aqueous buffers) in the Discussion section. Propose mitigation strategies (e.g., lyophilization for storage) and suggest follow-up experiments (e.g., structure stabilization via derivatization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.